molecular formula C15H13Cl2NO2 B5886048 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide

2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide

Cat. No. B5886048
M. Wt: 310.2 g/mol
InChI Key: XEBCCEALLSVLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GW 501516 or Cardarine, and it belongs to a class of chemicals called selective androgen receptor modulators (SARMs). The purpose of

Scientific Research Applications

2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. It has also been studied for its potential use in treating obesity, diabetes, and cardiovascular disease.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide involves binding to and activating the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide can improve lipid metabolism, increase endurance, and reduce inflammation.
Biochemical and physiological effects:
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects on the body. These effects include increasing fatty acid oxidation, improving glucose uptake, and increasing mitochondrial biogenesis. This compound has also been shown to improve endurance and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide in lab experiments is its ability to activate PPARδ selectively. This compound has also been shown to have a low toxicity profile. However, one limitation of using this compound is its potential to cause cancer in animal models. Therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

There are many future directions for research involving 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide. One area of research is the potential use of this compound in treating obesity, diabetes, and cardiovascular disease. Another area of research is the development of new compounds that can selectively activate PPARδ without causing cancer. Additionally, more research is needed to understand the long-term effects of this compound on the body.
Conclusion:
In conclusion, 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. While there are advantages to using this compound in lab experiments, caution should be exercised due to its potential to cause cancer in animal models. There are many future directions for research involving 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide, including the development of new compounds that can selectively activate PPARδ without causing cancer.

Synthesis Methods

The synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide involves several steps. The first step is the preparation of 2-chloro-4-methylbenzoic acid, which is then converted into 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-chloro-4-methoxyaniline to form the desired product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(12(16)7-9)15(19)18-10-4-6-14(20-2)13(17)8-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCCEALLSVLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.